molecular formula C24H27ClN4O2S B2747587 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1189693-69-3

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2747587
CAS No.: 1189693-69-3
M. Wt: 471.02
InChI Key: PYRNCMFVLODEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Activity

A study by Kucukkilinc et al. (2017) synthesized a series of 1,2,4-triazine derivatives, including ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate, which demonstrated significant neuroprotective activity. This compound showed potent neuroprotective effects against both H2O2 and β-amyloid-induced toxicity in neuronal cells, surpassing the efficacy of Quercetin in β-amyloid induced toxicity tests. The study highlights its potential in improving neurite outgrowth and cell viability, making it a promising candidate for addressing neurodegenerative diseases (Kucukkilinc et al., 2017).

Antimicrobial and Antifungal Agents

Research by Sah et al. (2014) explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans. This demonstrates the compound's potential as a versatile antimicrobial and antifungal agent (Sah et al., 2014).

Lipase and α-Glucosidase Inhibition

A study by Bekircan et al. (2015) reported on the synthesis and investigation of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were evaluated for their inhibitory activity against lipase and α-glucosidase, enzymes involved in metabolic disorders. The findings revealed that certain derivatives exhibited potent inhibitory activities, suggesting their potential use in the treatment of conditions such as obesity and diabetes (Bekircan et al., 2015).

Herbicide and Safener Radiosynthesis

Latli and Casida (1995) discussed the radiosynthesis of a chloroacetanilide herbicide (acetochlor) and a dichloroacetamide safener, highlighting their importance in studies on metabolism and mode of action. This research provides insights into the chemical synthesis and applications of such compounds in agricultural studies (Latli & Casida, 1995).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-3-29-13-11-24(12-14-29)27-22(17-7-9-18(25)10-8-17)23(28-24)32-16-21(30)26-19-5-4-6-20(15-19)31-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNCMFVLODEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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